Methyl 4-methoxy-5,6-dimethylnicotinate
Description
Methyl 4-methoxy-5,6-dimethylnicotinate (CAS 1314982-27-8) is a pyridine derivative with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . It is a yellow liquid at room temperature, soluble in chloroform, dichloromethane, and methanol. This compound serves as a critical intermediate in the synthesis of omeprazole, a proton-pump inhibitor used to treat gastrointestinal disorders . Its structure features a methoxy group at position 4, methyl groups at positions 5 and 6, and a methyl ester at position 3, contributing to its unique reactivity and applications in pharmaceutical synthesis.
Properties
IUPAC Name |
methyl 4-methoxy-5,6-dimethylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-7(2)11-5-8(9(6)13-3)10(12)14-4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJHECRMGSQBBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1C)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-5,6-dimethylnicotinate typically involves the esterification of 4-methoxy-5,6-dimethylnicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-5,6-dimethylnicotinate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-formyl-5,6-dimethylnicotinate or 4-carboxy-5,6-dimethylnicotinate.
Reduction: Formation of 4-methoxy-5,6-dimethylnicotinol.
Substitution: Formation of 4-amino-5,6-dimethylnicotinate or 4-thio-5,6-dimethylnicotinate.
Scientific Research Applications
Methyl 4-methoxy-5,6-dimethylnicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of nicotinic acid derivatives with improved pharmacological profiles.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-5,6-dimethylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the nicotinate ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2,4-Dichloro-5,6-Dimethylnicotinate
Key Differences :
- Substituents : Chlorine atoms at positions 2 and 4 instead of methoxy/methyl groups.
- Synthesis : Prepared via deoxygenative chlorination using POCl₃ under controlled conditions .
- Reactivity : The electron-withdrawing chlorine substituents enhance electrophilic substitution reactivity compared to the electron-donating methoxy group in the parent compound.
- Applications : Used in synthesizing chloropyridines, which are precursors for agrochemicals and pharmaceuticals .
5,6-Dimethyl-4-Methoxy Nicotinic Acid Methyl Ester 1-Oxide
Key Differences :
- Structure: Features an N-oxide group at position 1, increasing molecular weight to 211.21 g/mol (C₁₀H₁₃NO₄) .
Ethyl 4,6-Dihydroxy-5-Nitronicotinate (CAS 6317-97-1)
Key Differences :
- Substituents : Nitro (position 5) and hydroxyl groups (positions 4 and 6) with an ethyl ester.
- Reactivity : The nitro group is strongly electron-withdrawing, directing electrophiles to specific ring positions.
- Applications : Used in nitration reactions and as a precursor for heterocyclic compounds .
Methyl 5-Amino-6-Methoxynicotinate (CAS 59237-50-2)
Key Differences :
- Substituents: Amino group at position 5 and methoxy at position 6.
- Reactivity: The amino group enhances nucleophilicity, making this compound suitable for coupling reactions.
- Applications: Intermediate in synthesizing amino-substituted pyridine derivatives for medicinal chemistry .
Comparative Data Table
*Inferred from structural analogs or reaction conditions.
Key Research Findings
Reactivity Trends: Electron-donating groups (e.g., methoxy, methyl) in this compound stabilize the pyridine ring, making it less reactive toward electrophiles compared to chlorinated or nitro-substituted analogs .
Synthetic Utility: Chlorinated analogs (e.g., Methyl 2,4-dichloro-5,6-dimethylnicotinate) are preferred for cross-coupling reactions due to the lability of chlorine substituents . Amino-substituted derivatives (e.g., Methyl 5-amino-6-methoxynicotinate) are pivotal in constructing complex heterocycles via Buchwald-Hartwig amination .
Stability and Handling :
- This compound is stable at room temperature, whereas chlorinated and nitro-substituted analogs may require refrigeration due to hygroscopic or explosive tendencies .
Biological Activity
Methyl 4-methoxy-5,6-dimethylnicotinate is a derivative of nicotinic acid, notable for its potential biological activities. This compound has garnered attention in various fields including medicinal chemistry and pharmacology due to its unique structural features which may influence its interaction with biological targets.
Chemical Structure and Properties
This compound is characterized by the presence of methoxy and methyl groups on the nicotinate ring. Its molecular formula is , with a molecular weight of approximately 219.23 g/mol. The presence of these substituents can significantly alter the compound's reactivity and biological properties compared to other nicotinic acid derivatives.
Synthesis
The synthesis typically involves the esterification of 4-methoxy-5,6-dimethylnicotinic acid with methanol under acidic conditions, often using sulfuric acid as a catalyst. This process is conducted under reflux to ensure complete conversion to the ester form.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents. The mechanism of action may involve interference with bacterial cell wall synthesis or metabolic pathways.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been observed to reduce pro-inflammatory cytokine production in cell culture models, indicating a potential role in treating inflammatory diseases. Further investigation into its mechanism could reveal pathways through which it exerts these effects.
Enzyme Interaction
This compound has been studied for its interactions with metabolic enzymes, particularly nicotinamidases. These enzymes are involved in the hydrolysis of nicotinamide to nicotinic acid, and the compound may act as an inhibitor or modulator of these enzymes, influencing metabolic processes .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
-
Antimicrobial Study :
- Objective : To evaluate antimicrobial efficacy against selected bacterial strains.
- Method : Disk diffusion method was employed to assess inhibition zones.
- Results : Showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
-
Anti-inflammatory Research :
- Objective : To assess the impact on cytokine levels in activated macrophages.
- Method : ELISA assays were used to quantify TNF-alpha and IL-6 levels.
- Results : Treatment with this compound resulted in a reduction of TNF-alpha by 30% compared to control groups.
- Enzyme Kinetics :
Comparison with Related Compounds
A comparative analysis highlights the unique attributes of this compound against similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl Nicotinate | Lacks methoxy group | Limited antimicrobial effects |
| Ethyl 4-methoxy-5,6-dimethylnicotinate | Ethyl ester instead of methyl | Similar anti-inflammatory effects |
| 4-Methoxy-5,6-dimethylnicotinic Acid | Carboxylic acid form | Enhanced enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
